molecular formula C17H20N6O2S B5558920 2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

Cat. No. B5558920
M. Wt: 372.4 g/mol
InChI Key: DMFNMUCWBKIPJR-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds featuring triazole and thiadiazole moieties. These classes are known for their diverse pharmacological activities, which include antimicrobial and anti-inflammatory properties. The synthesis and study of such compounds are of significant interest due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions starting from precursors such as acetic acid ethyl esters and proceeding through reactions like condensation, cyclization, and substitution. These processes may involve the use of reagents like ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to introduce specific functional groups and achieve the desired molecular framework (Demirbas et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These analytical methods help in determining the spatial arrangement of atoms within the molecule and validating the presence of specific functional groups (Sakthivel et al., 2007).

Chemical Reactions and Properties

Compounds containing triazole and thiadiazole rings exhibit a variety of chemical reactions, including nucleophilic substitution and cyclization reactions. These reactions can lead to the formation of novel derivatives with potentially interesting biological activities. The chemical properties of these compounds are influenced by the nature of the substituents on the triazole and thiadiazole rings, which can affect their reactivity and interaction with biological targets (Lobo et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be influenced by their molecular structure. For instance, the introduction of specific substituents can significantly alter these properties, which in turn can affect their pharmacokinetic behaviors and utility in drug design (Gautam et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in chemical reactions and biological environments. These properties are determined by the functional groups present in the molecule and their interaction with surrounding molecules (Kovalenko et al., 2012).

Scientific Research Applications

Antimicrobial Applications

The antimicrobial potential of compounds structurally related to the queried compound has been a significant area of investigation. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity, demonstrating the importance of heterocyclic compounds in combating various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013). Similarly, the work by Saeed and Mumtaz (2017) on isochroman-triazole and thiadiazole hybrids highlights their moderate to good antibacterial and antifungal activities, showcasing the broad spectrum of antimicrobial applications of such compounds (Saeed & Mumtaz, 2017).

Anticancer Applications

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by Evren et al. (2019) represent another crucial application area. These compounds were studied for their selectivity and efficacy against human lung adenocarcinoma cells, indicating the potential therapeutic applications of heterocyclic compounds in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). The research on novel oxadiazole, thiadiazole, and triazole derivatives targeting MMP-9 enzyme for anticancer activity further underscores the importance of such compounds in developing new cancer therapies (Özdemir et al., 2017).

Insecticidal Applications

Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, demonstrating the utility of these compounds in agricultural pest management. This study provides insights into the application of such molecules in developing new, more effective insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-12-15(26-21-19-12)10-18-16(24)11-23-17(25)22(13(2)20-23)9-8-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNMUCWBKIPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC(=O)CN2C(=O)N(C(=N2)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

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